molecular formula C9H19Br2N B2634740 1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide CAS No. 1909326-78-8

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide

Cat. No.: B2634740
CAS No.: 1909326-78-8
M. Wt: 301.066
InChI Key: ULFPDYABIGYQIN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide is a chemical compound belonging to the class of piperidine derivatives It is characterized by the presence of a bromoethyl group attached to the piperidine ring, which is further substituted with two methyl groups at the 3 and 5 positions

Scientific Research Applications

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide has several applications in scientific research:

1. Organic Synthesis:

    Building Block: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a catalyst or a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

2. Medicinal Chemistry:

    Drug Development: The compound is investigated for its potential as a precursor in the synthesis of new drug candidates, particularly those targeting neurological disorders.

    Biological Activity: Studies are conducted to evaluate its biological activity and potential therapeutic effects.

3. Industrial Applications:

    Chemical Intermediates: It is used as an intermediate in the production of specialty chemicals and materials.

    Polymer Chemistry: It can be incorporated into polymer structures to modify their properties and enhance their performance.

Preparation Methods

The synthesis of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide typically involves the reaction of 3,5-dimethylpiperidine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process.

Chemical Reactions Analysis

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide undergoes various chemical reactions, including:

1. Substitution Reactions:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.

    Conditions: These reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.

2. Oxidation Reactions:

    Oxidation of the Piperidine Ring: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

    Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

3. Reduction Reactions:

    Reduction of the Bromoethyl Group: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Conditions: These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide involves its interaction with specific molecular targets, leading to various biological effects. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit the activity of enzymes involved in critical metabolic pathways, leading to altered cellular functions.

    DNA: Alkylation of DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death.

Comparison with Similar Compounds

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide can be compared with other similar compounds to highlight its uniqueness:

1. 2-(2-Bromoethyl)piperidine Hydrobromide:

    Structure: Similar to this compound but lacks the methyl groups on the piperidine ring.

    Reactivity: The absence of methyl groups can affect the reactivity and selectivity of the compound in various chemical reactions.

2. 1-(2-Chloroethyl)-3,5-dimethylpiperidine Hydrobromide:

    Structure: Contains a chloroethyl group instead of a bromoethyl group.

    Reactivity: The chloroethyl group is less reactive than the bromoethyl group, leading to different reaction outcomes and applications.

3. 1-(2-Bromoethyl)-4-methylpiperidine Hydrobromide:

    Structure: Similar to this compound but with a single methyl group at the 4 position.

    Reactivity: The position of the methyl group can influence the compound’s reactivity and its interaction with molecular targets.

Properties

IUPAC Name

1-(2-bromoethyl)-3,5-dimethylpiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c1-8-5-9(2)7-11(6-8)4-3-10;/h8-9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFPDYABIGYQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCBr)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-78-8
Record name 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide
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